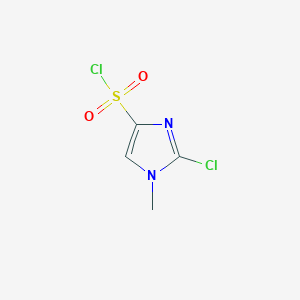
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride, also known as Sulfoxaflor, is a chemical compound that belongs to the sulfonylurea class of insecticides. It was developed as an alternative to neonicotinoid insecticides, which have been associated with negative effects on non-target organisms, particularly bees. Sulfoxaflor has been approved for use in several countries, including the United States, Canada, and Australia.
Mecanismo De Acción
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride acts as an agonist of the nicotinic acetylcholine receptor in insects, causing paralysis and death. It has a different mode of action compared to neonicotinoids, which target the same receptor, making it less likely to cause cross-resistance.
Biochemical and physiological effects:
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has been shown to have minimal effects on non-target organisms, particularly bees. Studies have shown that 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has a low toxicity to honeybees and bumblebees, and does not impair their foraging ability or colony growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to prepare solutions for testing. It is also stable under a wide range of conditions, allowing for consistent results. However, like all insecticides, 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride should be used with caution and proper safety measures to avoid exposure.
Direcciones Futuras
Future research on 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride could focus on its potential use in integrated pest management strategies, as well as its impact on non-target organisms in different environments. Studies could also investigate the potential for resistance to develop over time, and ways to mitigate this risk. Additionally, research could explore the use of 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride in combination with other insecticides or biological control methods to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-piperidinylbenzenesulfonyl chloride. This intermediate is then reacted with sodium fluoride to form 4-piperidinylbenzenesulfonyl fluoride, which is further reacted with 4-chlorosulfonylbenzenesulfonyl chloride to form 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride.
Aplicaciones Científicas De Investigación
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Studies have also shown that 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has a low toxicity to mammals, birds, and fish, making it a promising alternative to neonicotinoids.
Propiedades
IUPAC Name |
4-piperidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGMGALRTOXHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)



![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2666796.png)

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)


![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2666804.png)
![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2666805.png)